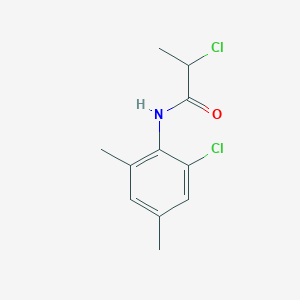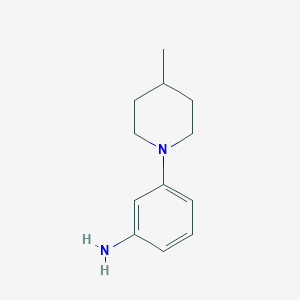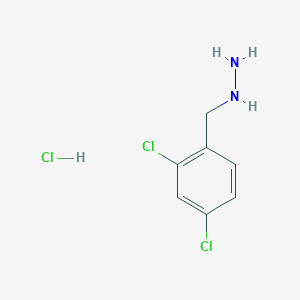
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid
Overview
Description
2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Molecular Interactions
Crystal Structure Analysis The compound 2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid, related to tetralone carboxylic acids, has been analyzed for its crystal structure. Studies reveal that the carboxyl group projects nearly orthogonally to the aromatic plane, displaying hydrogen bonding of the acid groups by centrosymmetric pairing across the cell. Intermolecular C—H⋯O=C close contacts are observed, indicating a compact molecular arrangement (Barcon et al., 2001).
Chemical Synthesis and Applications
Synthesis and Application in Analgesic Compounds The synthesis of some triazoles and triazolothiadiazines starting from this compound has been described. These compounds have been elucidated through various analytical methods and some have demonstrated promising analgesic activity, highlighting the potential pharmaceutical applications of this chemical (Turan‐Zitouni et al., 2010).
Chiral Synthesis for Pharmaceutical Applications A practical synthesis method for a chiral intermediate of a novel PGI2 agonist, using this compound as a starting point, has been developed. This process includes a resolution–inversion–recycle approach and showcases the chemical's utility in creating complex pharmaceutical agents with high purity and yield (Ohigashi et al., 2013).
Molecular Interactions and Reactions
Molecular Interaction and Stability Studies Research indicates that the compound can undergo regioselective bromination, leading to the formation of various derivatives with potential applications as stabilizing agents for biological materials, such as cholera sera (Pankratov et al., 2004).
Interaction with Phosphoranylidene Acetates The interaction of this compound with other chemical entities, like (triphenylphosphoranylidene)acetates, has been studied. This interaction leads to the formation of multiple products, indicating the compound's reactivity and potential for diverse chemical applications (Shablykin et al., 2017).
Properties
IUPAC Name |
2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRBNGZIHJDJIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

amine hydroiodide](/img/structure/B1416837.png)

![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)


![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)
![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)


